(4-Nitrophenyl)ethyn-1-amine
Description
Contextualization within Nitroaryl, Alkyne, and Amine Chemistry
The chemical behavior of (4-Nitrophenyl)ethyn-1-amine is a synergistic blend of the properties of its constituent functional groups.
Nitroaryl Chemistry: The nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene (B151609) ring. This makes the aromatic ring susceptible to nucleophilic aromatic substitution and modifies the reactivity of the other substituents. The nitro group itself can be reduced to an amine, offering a pathway to further functionalization. youtube.comyoutube.com
Alkyne Chemistry: The ethynyl (B1212043) group (-C≡CH) is a versatile functional group that can participate in a wide array of reactions. These include cycloadditions, coupling reactions (like Sonogashira, Glaser, and Heck couplings), and additions across the triple bond. nih.gov The presence of the alkyne provides a rigid, linear structural element.
Amine Chemistry: The primary amine group (-NH₂) is a nucleophilic and basic center. It can be readily acylated, alkylated, and used in the formation of imines and other nitrogen-containing heterocycles. numberanalytics.com Its presence allows for the introduction of a variety of substituents and the formation of hydrogen bonds, which can influence the supramolecular assembly of larger structures.
The interplay of these three groups within a single molecule allows for a rich and diverse range of chemical transformations, making this compound a highly sought-after intermediate in synthetic organic chemistry.
Strategic Importance of Multifunctional π-Conjugated Systems in Chemical Synthesis
Multifunctional π-conjugated systems are molecules characterized by alternating single and multiple bonds, which leads to the delocalization of π-electrons across the structure. acs.org This delocalization imparts unique electronic and photophysical properties, making them crucial components in materials science. chemrxiv.orgnih.gov The synthesis of such systems is a key area of research, with applications in organic electronics, nonlinear optics, and sensor technology. chemrxiv.orgnih.govsemanticscholar.org
This compound serves as an ideal precursor for the construction of these systems. The nitro and amine groups can act as electron-withdrawing and electron-donating groups, respectively, creating a "push-pull" system that can enhance nonlinear optical properties. The alkyne moiety provides a rigid linker and a site for extending the π-conjugation through various coupling reactions. The ability to post-functionalize these systems allows for the fine-tuning of their electronic and optical properties. chemrxiv.orgnih.gov
Overview of Contemporary Research Trajectories for Ethynyl-Substituted Nitroanilines
Current research involving ethynyl-substituted nitroanilines, including this compound, is focused on several key areas:
Materials for Nonlinear Optics (NLO): The inherent "push-pull" electronic structure of these molecules makes them promising candidates for NLO materials, which have applications in optical communications and data storage.
Organic Light-Emitting Diodes (OLEDs): By incorporating these molecules into larger polymeric or oligomeric structures, researchers are developing new materials for use as emitters in OLEDs. The tunability of their electronic properties allows for the generation of light of different colors. chemrxiv.orgnih.gov
Chemosensors: The reactivity of the amine and alkyne groups can be exploited to design molecules that selectively bind to specific analytes, leading to a change in their optical or electronic properties. This forms the basis for the development of sensitive and selective chemosensors.
Synthesis of Heterocyclic Compounds: The combination of functional groups in ethynyl-substituted nitroanilines provides a versatile platform for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.
Table 2: Related Compounds and Their Significance
| Compound Name | Significance |
|---|---|
| 1-(4-Nitrophenyl)ethanamine | A related compound where the alkyne is reduced to an ethylamine (B1201723), used in synthetic chemistry. nih.govchemspider.comnih.gov |
| 2-(4-Nitrophenyl)ethylamine hydrochloride | A salt of a related amine, used as a starting material in various syntheses. thermofisher.comgoogle.com |
| Tris(4-nitrophenyl)amine | A compound with multiple nitro-substituted phenyl rings attached to a central nitrogen, studied for its electronic properties. sigmaaldrich.com |
| 4-nitro-N-(4-nitrophenyl)aniline | A diarylamine with two nitro groups, relevant in the study of substituted anilines. nih.gov |
Structure
3D Structure
Properties
CAS No. |
474661-41-1 |
|---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-(4-nitrophenyl)ethynamine |
InChI |
InChI=1S/C8H6N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,9H2 |
InChI Key |
JMHILYQMHIJKGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CN)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 4 Nitrophenyl Ethyn 1 Amine
Reactivity of the Ethynyl (B1212043) Group
The carbon-carbon triple bond of the ethynyl group is a hub of high electron density, making it susceptible to a variety of addition and coupling reactions. Its terminal position allows for unique transformations, including deprotonation to form a potent acetylide nucleophile.
Cycloaddition Reactions, Including Click Chemistry Approaches
Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic frameworks in a single step. acs.org The terminal alkyne of (4-nitrophenyl)ethyn-1-amine is an excellent participant in several such reactions, most notably the [3+2] cycloadditions.
A prime example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry." nih.govlumiprobe.com This reaction joins terminal alkynes with azides to form highly stable 1,4-disubstituted 1,2,3-triazole rings. nih.gov The reaction is known for its high yield, broad scope, and tolerance of a wide range of functional groups, proceeding under mild conditions, often in aqueous media. nih.govlumiprobe.com Given its structure, this compound is a suitable substrate for CuAAC, reacting with various organic azides to generate a library of triazole-containing compounds. The general mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide. youtube.com This strategy has been employed to link molecules containing alkyne functionalities, similar to this compound, to biomolecules or other complex scaffolds. nih.gov
Beyond click chemistry, the ethynyl group can also participate in other types of cycloadditions, such as the Diels-Alder [4+2] reaction, where it can act as the dienophile, particularly when activated by the electron-withdrawing nitrophenyl group. libretexts.orglibretexts.org These reactions typically require a diene partner and yield six-membered ring systems. libretexts.org
Table 1: Key Cycloaddition Reactions of the Ethynyl Group
| Reaction Name | Reactant Partner | Product | Key Features |
|---|---|---|---|
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃) | 1,4-Disubstituted 1,2,3-Triazole | High efficiency, mild conditions, wide functional group tolerance. nih.govlumiprobe.com |
| Diels-Alder Reaction | Conjugated Diene | Substituted Cyclohexadiene | Forms a six-membered ring; reactivity enhanced by electron-withdrawing groups. libretexts.orglibretexts.org |
| Dipolar Cycloaddition | 1,3-Dipole (e.g., Nitrones, Azomethine ylides) | Five-membered Heterocycle | Versatile method for synthesizing various heterocyclic compounds. pageplace.de |
Metal-Catalyzed Alkyne Functionalizations
The terminal C-H bond of the alkyne is acidic enough to be deprotonated, and the resulting acetylide is a key intermediate in numerous metal-catalyzed cross-coupling reactions.
The Sonogashira coupling is a paramount example, creating a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. youtube.comorganic-chemistry.org this compound is an ideal substrate for this transformation, allowing for its direct linkage to various aromatic and vinylic systems. The reaction proceeds under mild conditions and tolerates many functional groups, making it a powerful tool for synthesizing complex conjugated molecules. wikipedia.orglibretexts.org The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The copper acetylide, formed from the terminal alkyne, copper(I), and base, undergoes transmetalation to the palladium center, which then yields the product via reductive elimination. youtube.comwikipedia.org
Other transition metals can also catalyze the functionalization of the alkyne. For instance, various metal-catalyzed additions across the triple bond can introduce new functional groups. researchgate.net These reactions expand the synthetic utility of this compound beyond simple coupling.
Intramolecular Cyclization and Hetero-annulation Pathways
The dual functionality of this compound presents opportunities for intramolecular reactions, leading to the formation of heterocyclic structures. While direct cyclization is not spontaneous, modification of the amine or the nitro group can set the stage for annulation reactions.
A common and powerful strategy for synthesizing quinolines involves the cyclization of ortho-alkynyl anilines. organic-chemistry.orgnih.gov If the nitro group of this compound were reduced to an amine, the resulting ortho-amino(ethynyl)benzene derivative could potentially undergo intramolecular cyclization. Furthermore, photochemical methods have been shown to induce intramolecular cyclization of o-alkynylaryl isocyanides to form functionalized quinolines. rsc.org Another approach involves the base-promoted tautomerization of an alkyne to an allene, which can then undergo an intramolecular [4+2] cycloaddition with a tethered nitrile to form a fused pyridine (B92270) ring. nih.gov These established methodologies highlight the potential of this compound as a precursor for complex heterocyclic systems like quinolines following appropriate functional group manipulations. organic-chemistry.orgresearchgate.net
Reactivity of the Amine Functionality
The primary amine group (-NH₂) on the aromatic ring is a nucleophilic center and can participate in a variety of bond-forming reactions. Its reactivity is somewhat attenuated by the electron-withdrawing effect of the para-nitro group.
Nucleophilic Additions and Substitution Reactions
As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic. masterorganicchemistry.com It can readily react with electrophilic reagents. A common transformation is acylation , where the amine reacts with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. This reaction is often used as a protective strategy for the amine group during other transformations. google.com For example, reaction with acetic anhydride (B1165640) would yield N-(4-ethynyl-4-nitrophenyl)acetamide.
The amine can also act as a nucleophile in substitution reactions. For instance, it can displace leaving groups on other molecules, as seen in the reaction of amino groups with activated heterocyclic compounds like cyanuric chloride. researchgate.net This allows for the covalent attachment of the (4-nitrophenyl)ethynyl moiety to various scaffolds.
Oxidative Transformations, Including Photocatalytic Oxidative Amine Coupling
The amine group can undergo oxidation to form various nitrogen-containing functional groups. The self-coupling of primary aromatic amines to form azo compounds is a known transformation. This can be achieved using various oxidants or through catalytic methods.
Recent advances have highlighted the use of photocatalytic oxidative coupling . In these reactions, a photocatalyst, upon light absorption, can oxidize the amine to an aminium radical cation. acs.orgnih.gov This reactive intermediate can then couple with another amine molecule. This process can lead to the formation of symmetric azoaromatics. nih.gov Alternatively, under different conditions, oxidative coupling of primary amines can lead to the formation of imines. nih.govrsc.org These methods often operate under mild conditions, using visible light and an oxidant like molecular oxygen from the air. nih.govnih.govrsc.org The application of such photocatalytic methods to this compound could provide a direct route to dimeric structures linked by an azo (-N=N-) or imine (-CH=N-) bridge.
Table 2: Summary of Key Reactions of the Amine Functionality
| Reaction Type | Reagent Type | Product Class | Description |
|---|---|---|---|
| Acylation | Acyl chloride, Anhydride | Amide | The nucleophilic amine attacks the electrophilic carbonyl carbon, forming a stable amide bond. google.com |
| Nucleophilic Substitution | Activated Halide (e.g., on a heterocycle) | Substituted Amine | The amine displaces a leaving group to form a new C-N bond. researchgate.net |
| Photocatalytic Oxidative Coupling | Photocatalyst, Light, Oxidant | Azo Compound or Imine | Formation of an amine radical cation intermediate leads to dimerization. nih.govnih.gov |
Condensation and Derivatization Reactions of the Amino Group
The primary amino group in this compound is a versatile nucleophile, capable of participating in a variety of condensation and derivatization reactions. These transformations are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.
Common derivatization reactions of the amino group include the formation of amides and sulfonamides. The reaction with acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, readily yields the corresponding N-acylated products. rsc.orgcommonorganicchemistry.com Similarly, treatment with sulfonyl chlorides affords stable sulfonamides. organic-chemistry.orgcbijournal.com These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran. commonorganicchemistry.com
The primary amine can also undergo condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. wikipedia.orgyoutube.com This reaction is generally catalyzed by a weak acid and proceeds through a hemiaminal intermediate, which then eliminates a molecule of water. wikipedia.orgyoutube.com
Furthermore, the amino group can be targeted by various derivatizing agents for analytical purposes, which often introduce a chromophore or fluorophore to facilitate detection. nih.govthermofisher.comlibretexts.org Reagents like naphthalene-2,3-dicarboxaldehyde (NDA) react with primary amines to form highly fluorescent derivatives. nih.gov
Below is a table summarizing typical condensation and derivatization reactions of the amino group in this compound.
| Reaction Type | Reagent | Product | Typical Conditions |
| Acylation | Acetyl chloride | N-((4-nitrophenyl)ethynyl)acetamide | Triethylamine, Dichloromethane, Room Temp |
| Sulfonylation | p-Toluenesulfonyl chloride | N-((4-nitrophenyl)ethynyl)-4-methylbenzenesulfonamide | Pyridine, 0-25 °C |
| Imine Formation | Benzaldehyde | (E)-N-benzylidene-1-(4-nitrophenyl)ethanamine | Weak acid catalyst (e.g., acetic acid), heat |
| Derivatization | Naphthalene-2,3-dicarboxaldehyde (NDA) / Cyanide | Fluorescent N-substituted 1-cyanobenz[f]isoindole derivative | Aqueous buffer/Acetonitrile |
Reactivity of the 4-Nitrophenyl Moiety
Electronic Effects on Adjacent Functional Groups and Overall Molecular Reactivity
The nitro group (-NO2) is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects. numberanalytics.comlibretexts.orgnumberanalytics.com Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bonds. libretexts.org Through resonance, the nitro group delocalizes the pi electrons of the aromatic ring, further decreasing its electron density. numberanalytics.comyoutube.com
This electron-withdrawing nature has a profound impact on the reactivity of the other functional groups. The decreased electron density on the aromatic ring deactivates it towards electrophilic aromatic substitution reactions. youtube.commsu.edu The Hammett substituent constant (σ) for a para-nitro group is significantly positive (σp = +0.78), indicating its strong electron-withdrawing character. dalalinstitute.comviu.cawikipedia.org This deactivation makes further substitution on the aromatic ring, such as halogenation or nitration, more difficult to achieve.
Conversely, the electron-withdrawing nitro group increases the acidity of the ethynyl proton due to stabilization of the resulting acetylide anion. It also decreases the basicity of the amino group by withdrawing electron density from the nitrogen atom.
Selective Reduction Pathways of the Nitro Group
The reduction of the nitro group to a primary amine is a synthetically valuable transformation, as it converts a strongly deactivating group into a strongly activating one. numberanalytics.com A key challenge in the reduction of the nitro group in this compound is the chemoselective transformation without affecting the sensitive ethynyl and amino functionalities.
Several methods have been developed for the selective reduction of aromatic nitro compounds. organic-chemistry.orgwikipedia.org Catalytic transfer hydrogenation is a widely used technique, often employing a hydrogen donor like formic acid or hydrazine (B178648) in the presence of a metal catalyst such as palladium on carbon (Pd/C). rsc.orgresearchgate.netacs.orgfrontiersin.org This method can be highly selective for the nitro group. organic-chemistry.org
Another common approach involves the use of metal salts in acidic media, such as tin(II) chloride (SnCl2) in hydrochloric acid. researchgate.netscispace.com This reagent is known for its ability to selectively reduce nitro groups in the presence of other reducible functionalities like alkynes. researchgate.net Other metal-based reducing systems, such as iron in acetic acid or zinc in ammonium (B1175870) chloride, also offer good chemoselectivity. scispace.comcommonorganicchemistry.com
The table below outlines some selective reduction pathways for the nitro group in this compound.
| Reagent System | Product | Key Advantages |
| H2, Pd/C | 4-Ethynyl-1-aminobenzene | High efficiency, clean reaction |
| SnCl2·2H2O, Ethanol/Methanol | 4-Ethynyl-1-aminobenzene | High chemoselectivity for nitro group over alkyne |
| Fe, Acetic Acid | 4-Ethynyl-1-aminobenzene | Mild conditions, good for sensitive substrates |
| Na2S / H2O | 4-Ethynyl-1-aminobenzene | Can be selective in polynitro compounds |
| Catalytic Transfer Hydrogenation (e.g., HCOOH, Et3N, Catalyst) | 4-Ethynyl-1-aminobenzene | Avoids the use of gaseous hydrogen |
Investigations into Inter-Functional Group Cooperation and Synergistic Reactivity
The spatial arrangement and electronic interplay of the amino, ethynyl, and 4-nitrophenyl groups can lead to cooperative or synergistic reactivity, where the combined effect of the functional groups is greater than the sum of their individual effects. While direct studies on the synergistic reactivity of this compound are limited, inferences can be drawn from the known chemistry of related systems.
One potential area of synergistic reactivity involves the formation of heterocyclic structures through intramolecular reactions. For instance, following the reduction of the nitro group to an amine, the resulting 1,4-diaminophenylacetylene derivative could potentially undergo intramolecular cyclization or polymerization reactions under specific conditions.
The electronic communication between the electron-donating amino group (after reduction of the nitro group) and the electron-withdrawing ethynyl group through the aromatic ring could also lead to unique reactivity patterns in addition and cycloaddition reactions. The push-pull nature of such a system could enhance its participation in reactions like [3+2] cycloadditions.
Further research is required to fully elucidate the extent of inter-functional group cooperation and synergistic reactivity in this compound and its derivatives. Such studies could unveil novel synthetic pathways and applications for this versatile molecule.
Theoretical and Computational Investigations
Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)
The electronic character of (4-Nitrophenyl)ethyn-1-amine is dominated by the interplay between the electron-withdrawing nitro group (-NO₂) and the electron-donating amino group (-NH₂), mediated by the phenylacetylene (B144264) backbone. The nitro group, being a strong deactivating group, significantly polarizes the aromatic ring, drawing electron density towards itself. This effect is expected to render the aromatic ring electron-deficient.
Conversely, the amino group attached to the ethynyl (B1212043) moiety is a strong activating group. In a related study on ynamines, the ethynyl group itself was found to have localized, non-symmetrical reactivity. nih.gov The nitrogen lone pair of the amino group can delocalize into the π-system of the acetylene (B1199291) bond, making the terminal alkyne carbon nucleophilic.
A computational analysis of ynamine reactivity showed that the molecule is characterized by a low global electrophilicity descriptor, classifying it as a marginal electrophilic (nucleophilic) agent. nih.gov However, its reactivity is localized on the ethynyl moiety. nih.gov In the case of this compound, the electron-withdrawing nature of the 4-nitrophenyl group is expected to modulate the nucleophilicity of the ethynamine (B15468757) fragment.
The bonding within the molecule can also be analyzed using techniques like Natural Bond Orbital (NBO) analysis, which provides information on charge distribution and orbital interactions. The C≡C triple bond of the ethynyl group is a key feature, and its electronic properties are influenced by both the amino and the nitrophenyl substituents.
Table 1: Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | PubChem nih.gov |
| Molecular Weight | 162.15 g/mol | PubChem nih.gov |
| XLogP3 | 1.9 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
This table is based on computed data and provides a general overview of the molecule's properties.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it might interact with other molecules. The primary source of conformational flexibility in this molecule arises from the rotation around the single bonds, specifically the C-C bond connecting the phenyl ring to the ethynyl group and the C-N bond of the amine.
For this compound, MD simulations in different solvents would be particularly insightful. They could reveal how the solvent environment affects the preferred conformations and the dynamics of the nitro and amino groups. For instance, in polar solvents, conformations that maximize the dipole moment might be favored.
Reaction Mechanism Elucidation and Transition State Analysis
The dual functionality of this compound suggests a rich and complex reactivity. The ethynamine moiety is expected to be a potent nucleophile, while the nitrophenyl group can participate in various aromatic substitution reactions or be reduced.
A computational study on the [2+2] cycloaddition reaction between a generic ynamine and a nitroalkene provides a model for understanding the reactivity of the ethynamine part. nih.gov This study, using DFT, found that the reaction proceeds through a stepwise mechanism, and the regioselectivity is dictated by the electronic activation of the reactants. nih.gov The ynamine acts as the nucleophile, attacking the electrophilic center of the nitroalkene. nih.gov
Prediction and Validation of Regioselectivity and Stereoselectivity
For reactions involving the ethynamine group of this compound, high regioselectivity can be predicted. The nucleophilic attack is expected to occur from the terminal carbon of the alkyne. In cycloaddition reactions, the stereochemistry of the reaction would depend on the nature of the reaction partner and the reaction pathway. The aforementioned study on ynamine cycloaddition predicted a retention of stereoconfiguration of the nitroalkene, which was in excellent agreement with experimental observations. nih.gov
Role of Non-Covalent Interactions (e.g., Cation-π Interactions) in Reaction Pathways
Non-covalent interactions can play a significant role in directing reaction pathways and stabilizing transition states. Cation-π interactions, which occur between a cation and the electron-rich face of a π system, are particularly relevant for aromatic compounds. wikipedia.orgproteopedia.org The electron-rich π system of the phenyl ring in this compound, despite the presence of the deactivating nitro group, can still engage in such interactions.
In a reaction involving a cationic species, the cation could be stabilized by interacting with the π-cloud of the nitrophenyl ring. This interaction is electrostatic in nature and can influence the rate and selectivity of a reaction by lowering the energy of the transition state. wikipedia.org The optimal geometry for a cation-π interaction places the cation directly above the center of the aromatic ring. wikipedia.org Such interactions are known to be crucial in many biological systems and catalytic processes. wikipedia.orgnih.gov
Charge Transfer Characteristics and Molecular Orbital Theory
The electronic properties of this compound are intrinsically linked to charge transfer phenomena. The presence of both a strong electron-donating group (-NH₂) and a strong electron-withdrawing group (-NO₂) on the same conjugated system suggests the potential for significant intramolecular charge transfer (ICT).
Molecular Orbital (MO) theory provides a framework for understanding these charge transfer characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. In molecules with strong donor-acceptor character, the HOMO is typically localized on the donor fragment (the amino group and potentially the alkyne), while the LUMO is localized on the acceptor fragment (the nitrophenyl group).
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's electronic excitability and chemical reactivity. A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited and is more reactive. DFT calculations on related 4-nitroaniline (B120555) derivatives have shown that the HOMO-LUMO gap is a critical parameter in determining their electronic and optical properties. researchgate.net A study on nitrobenzene (B124822) and aniline (B41778) showed how their frontier molecular orbitals are formed by the interaction of the benzene (B151609) ring orbitals with the nitro group's π* antibonding orbital and the amine group's lone pair orbital, respectively. researchgate.net
Solvation Effects and Environmental Perturbations on Molecular Behavior
The behavior of this compound in solution is expected to be significantly influenced by the surrounding solvent molecules. Solvation can affect the molecule's conformational equilibrium, its electronic structure, and its reactivity.
Computational models, such as implicit and explicit solvent models, are used to study these effects. Implicit solvent models, like the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. github.io These models are computationally efficient for calculating solvation free energies. acs.orgresearchgate.net
Explicit solvent models, on the other hand, involve simulating the individual solvent molecules around the solute. This approach is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.
For this compound, polar solvents are expected to stabilize the ground state and any charged or highly polar transition states. This is due to the molecule's significant dipole moment arising from the donor-acceptor substitution pattern. Studies on related nitroaromatic compounds have shown that different DFT functionals and solvation models can be benchmarked to accurately predict properties like reduction potentials in various solvents. researchgate.net The choice of an appropriate solvation model is critical for obtaining reliable computational results that can be compared with experimental data. acs.org
Applications in Advanced Materials and Catalysis
Role as a Ligand or Building Block in Metal Complexes and Coordination Polymers
The (4-Nitrophenyl)ethyn-1-amine molecule possesses multiple potential coordination sites—the amino group (-NH₂) and the ethynyl (B1212043) (-C≡CH) group—that can bind to metal ions, positioning it as a versatile ligand for constructing metal complexes and coordination polymers. The nitrogen atom of the amine group and the π-system of the carbon-carbon triple bond can both donate electron density to a metal center.
While direct synthesis of metal complexes with this compound is an emerging area of research, the principles are well-established with analogous compounds. For instance, ligands containing benzimidazole, a related heterocyclic structure, form stable complexes with transition metals that show significant catalytic activity. nih.gov The incorporation of an electron-withdrawing nitro group, as seen in 2-(4-nitrophenyl)-1H-benzimidazole, is known to influence the electronic properties and catalytic potential of the resulting metal complexes. nih.gov Similarly, thiazole (B1198619) azo ligands, which contain nitrogen and sulfur donor atoms, readily coordinate with a wide range of metal ions to form intensely colored and stable complexes. researchgate.net
The presence of the electron-withdrawing nitro group on the phenyl ring of this compound can significantly modulate the electronic structure of any resulting metal complex. This can enhance catalytic activity or introduce novel photophysical properties. The rigid, linear geometry imparted by the ethynyl group also makes it an excellent candidate for building block in coordination polymers, where predictable and well-defined structures are desired for applications in areas like gas storage or heterogeneous catalysis. researchgate.net
Functionalization of Nanomaterials and Catalytic Surfaces
The terminal alkyne and aromatic amine functionalities of this compound allow it to be grafted onto the surface of various nanomaterials. This surface functionalization is a powerful strategy to modify the material's intrinsic properties and create highly specialized catalytic systems.
A significant application of this compound, referred to in research as 4-nitrophenylacetylene (4-NA), is the organic functionalization of semiconductor nanocrystals to boost their photocatalytic performance. rsc.org In a key study, cuprous oxide (Cu₂O), a p-type semiconductor, was modified with 4-NA. rsc.orgnycu.edu.tw While Cu₂O has a suitable band gap for absorbing visible light, certain crystal facets, like the {100} surfaces of Cu₂O cubes, are naturally inert and exhibit poor photocatalytic activity. rsc.orgrsc.org
By introducing 4-NA, the molecule binds to the Cu₂O surface, creating a hybrid material. Spectroscopic analysis confirms the successful attachment of the molecule to the nanocrystal surface. rsc.org This functionalization was applied to various shapes of Cu₂O nanocrystals, including cubes, rhombic dodecahedra, and octahedra, demonstrating the versatility of the approach. rsc.org The result is a transformation of the nanocrystal's surface, turning previously inactive facets into highly active photocatalytic sites. rsc.orgacs.org
The remarkable enhancement in photocatalytic activity is attributed to the modulation of the semiconductor's surface band structure by the attached 4-nitrophenylacetylene molecules. rsc.org Density functional theory (DFT) calculations revealed that the functionalization introduces new energy levels, or "in-gap states," derived from the 4-NA molecule within the band gap of the Cu₂O. rsc.orgnycu.edu.tw
These new states act as stepping stones for charge carriers, facilitating the transfer of photo-excited electrons from the Cu₂O valence band to the 4-NA molecule. rsc.org This efficient charge separation is crucial for photocatalysis, as it prevents the rapid recombination of electrons and holes, which would otherwise dissipate the light energy as heat. The modified electronic structure makes electron transfer more favorable, dramatically enhancing the generation of reactive oxygen species, such as hydroxyl radicals, which drive photocatalytic reactions. rsc.org
This "molecular decoration" strategy successfully turned inert Cu₂O cubes into superior photocatalysts for reactions like the oxidation of aryl sulfides to aryl sulfoxides, achieving high product yields and selectivity. rsc.orgacs.org
| Catalyst System | Description | Product Yield (Methyl Phenyl Sulfoxide) | Key Finding |
|---|---|---|---|
| Pristine Cu₂O Cubes | Unmodified nanocrystals with {100} facets. | Negligible | The {100} surface is catalytically inert. |
| 4-NA-Modified Cu₂O Cubes | Cubes functionalized with 4-nitrophenylacetylene. | 98% | Molecular functionalization activates the inert surface. |
| 4-NA-Modified Cu₂O Rhombic Dodecahedra | Nanocrystals with {110} facets functionalized with 4-NA. | Significantly Enhanced | Demonstrates broad applicability across different facets. |
Precursor for Conjugated Polymers and Oligomers
The ethynyl group is a highly versatile functional group in polymer chemistry, capable of undergoing thermally induced reactions to form complex, cross-linked networks or serving as a building block for linear conjugated systems.
This compound is a model for acetylene-terminated oligomers, which are precursors to high-performance thermosetting resins. nasa.gov The general principle involves synthesizing short polymer chains (oligomers) capped with reactive acetylene (B1199291) end-groups. nasa.govnasa.gov These oligomers are often processable as melts or in solution at lower temperatures.
Upon heating, the terminal acetylene groups undergo a complex series of addition polymerization reactions, forming a highly cross-linked, three-dimensional aromatic polymer network. kpi.uaresearchgate.net A key advantage of this curing process is that it proceeds without the evolution of volatile byproducts, leading to void-free materials with high dimensional stability. nasa.govkpi.ua The resulting cured resins, built from rigid backbones, typically exhibit exceptional thermal and oxidative stability, moisture resistance, and good mechanical properties, making them suitable for aerospace composites and microelectronics. nasa.govkpi.uanasa.gov The incorporation of the nitro- and amino-phenyl structure from the precursor would further influence the final properties of the resin, such as its dielectric constant and thermal degradation profile.
| Property | Characteristic Feature | Advantage |
|---|---|---|
| Curing Mechanism | Addition polymerization of terminal ethynyl groups. | No volatile byproducts, leading to low-void composites. |
| Processability | Low-viscosity oligomers before curing. | Allows for good impregnation of fiber reinforcements (e.g., carbon fiber). |
| Cured Resin | Highly cross-linked, rigid aromatic network. | High thermal stability, chemical resistance, and good mechanicals. |
| Char Yield | Exceptionally high, often up to 80% at 800°C. | Excellent flame retardance and high-temperature performance. |
The structure of this compound makes it a promising molecular precursor for the "bottom-up" synthesis of graphene nanoribbons (GNRs). sigmaaldrich.com This advanced fabrication technique involves designing and synthesizing precursor molecules that react on a catalytic surface to form atomically precise GNRs. csic.esconfex.com
The process typically involves two steps:
Polymerization: The precursor molecules are deposited onto a substrate (often a metal surface like gold), where they polymerize via their terminal alkyne or other reactive groups to form long polymer chains. csic.es
Cyclodehydrogenation: Upon further heating, intramolecular C-C bonds form, and hydrogen atoms are eliminated, planarizing the polymer into the final graphene nanoribbon structure. confex.comresearchgate.netnih.gov
Using this compound as a precursor would allow for the synthesis of GNRs with nitrogen atoms doped into the carbon lattice and nitro groups attached to the edges. Such functionalized and heteroatom-doped GNRs are of great interest because these features can precisely tune the electronic properties of the nanoribbon, such as its band gap, making them highly desirable for next-generation nanoelectronic and spintronic devices. sigmaaldrich.comresearchgate.net
Design and Synthesis of Electron Donor-Acceptor Systems for Optoelectronic Applications
The unique molecular architecture of this compound, featuring an electron-donating group and an electron-accepting group linked by a π-conjugated system, makes it a compelling candidate for applications in optoelectronics. This section explores the design principles of this compound as an electron donor-acceptor (D-A) system and outlines a viable synthetic pathway.
The core design of this compound incorporates three key components that collectively give rise to its potential optoelectronic properties. The 4-nitrophenyl group serves as the electron acceptor (A) due to the strong electron-withdrawing nature of the nitro moiety. Conversely, the amino group (-NH2) at the terminus of the ethynyl bridge acts as the electron donor (D). The ethynyl bridge itself provides a rigid, conjugated pathway that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. This ICT process is fundamental to the nonlinear optical and fluorescence properties of such D-A molecules.
The synthesis of this compound can be strategically achieved through a Sonogashira cross-coupling reaction. gold-chemistry.orgwikipedia.org This widely utilized reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes. wikipedia.orgyoutube.com For the synthesis of the target compound, a plausible route involves the coupling of a protected aminoacetylene, such as N-trimethylsilyl-aminoacetylene, with a 4-halonitrobenzene, for instance, 1-iodo-4-nitrobenzene (B147127). The use of a protecting group on the amine, like the trimethylsilyl (B98337) group, is crucial to prevent undesired side reactions. wikipedia.org Following the successful coupling, the protecting group can be readily removed under mild conditions to yield the final product, this compound. The reaction is typically carried out in the presence of a base, such as an amine, and can often proceed at room temperature. gold-chemistry.orgyoutube.com
Table 1: Key Features of this compound as a Donor-Acceptor System
| Molecular Component | Function | Significance in Optoelectronics |
|---|---|---|
| Amino Group (-NH2) | Electron Donor (D) | Initiates intramolecular charge transfer by donating electron density. |
| Ethynyl Bridge (-C≡C-) | π-Conjugated Linker | Facilitates efficient electronic communication and charge transfer between the donor and acceptor moieties. |
| 4-Nitrophenyl Group | Electron Acceptor (A) | Accepts electron density, leading to a charge-separated excited state. |
Principles of Biosensor and Chemosensor Design Utilizing Electrochemical Properties
The distinct electrochemical characteristics of this compound provide a solid foundation for its application in the design of sensitive and selective biosensors and chemosensors. The key to its utility in this context lies in the redox activity of the nitro group and the versatile functionality of the terminal amine group.
The fundamental principle behind the sensing mechanism is the electrochemical reduction of the nitroaromatic group. uchile.cl This process is well-documented and typically involves the irreversible reduction of the nitro group (-NO2) to a hydroxylamine (B1172632) derivative (-NHOH) and subsequently to an amine (-NH2) at a solid electrode surface. uchile.cl The potential at which this reduction occurs can be precisely measured using techniques like cyclic voltammetry or differential pulse voltammetry. scispace.comnih.gov The presence and concentration of an analyte that interacts with the this compound molecule can induce a measurable change in this reduction potential or the corresponding current, thereby forming the basis of the sensing signal.
The design of a sensor based on this compound would involve its immobilization onto an electrode surface, such as a glassy carbon electrode (GCE). scispace.comfrontiersin.org The terminal amine group of this compound is particularly advantageous for this purpose. It can be covalently attached to an electrode surface that has been pre-functionalized with groups like carboxylic acids or through diazonium salt reactions, ensuring the stability and reproducibility of the sensor. frontiersin.org Furthermore, this amine group can serve as a versatile anchor for the attachment of biorecognition elements, such as enzymes or antibodies, to create highly specific biosensors.
For instance, in a chemosensor application, changes in the local chemical environment, such as pH or the presence of metal ions, could influence the electrochemical behavior of the nitro group, leading to a detectable signal. In a biosensor context, the binding of a target analyte to the biorecognition element could sterically hinder the nitro group's access to the electrode surface or alter the local electronic environment, again resulting in a quantifiable change in the electrochemical signal. The sensitivity of such sensors can be further enhanced by using nanomaterials, such as graphene or metal nanoparticles, to modify the electrode, thereby increasing the surface area and promoting faster electron transfer. scispace.comnih.gov
Table 2: Components of a Hypothetical Electrochemical Sensor Based on this compound
| Sensor Component | Material/Molecule | Function |
|---|---|---|
| Electrode Substrate | Glassy Carbon Electrode (GCE) | Provides a conductive surface for electrochemical reactions. frontiersin.org |
| Transducer | This compound | The electroactive molecule whose signal is modulated by the analyte. |
| Immobilization Linker | Covalent bond via amine group | Anchors the transducer to the electrode surface for stability. |
| Biorecognition Element (for biosensors) | Enzyme, Antibody, etc. | Provides selectivity by specifically binding to the target analyte. |
| Signal Generation | Electrochemical reduction of the nitro group | The change in the reduction peak potential or current serves as the analytical signal. uchile.cl |
Advanced Spectroscopic and Analytical Methodologies in Research
Vibrational Spectroscopy (IR, Raman, Time-Resolved Raman) for Structural and Dynamic Studies
In the FT-IR spectrum of related nitrophenylacetylene compounds, several characteristic absorption bands are expected. The most prominent of these are the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which typically appear in the regions of 1560-1490 cm⁻¹ and 1370-1310 cm⁻¹, respectively. scielo.org.za For instance, in 1-fluoro-4-((4-nitrophenyl)ethynyl)benzene, the NO₂ stretching vibrations are observed around 1517 cm⁻¹ and 1343 cm⁻¹. rsc.org The ethynyl (B1212043) (C≡C) stretching vibration is another key feature, although its intensity in the IR spectrum can be weak. For 1-chloro-4-((4-nitrophenyl)ethynyl)benzene, this vibration is observed at 2210 cm⁻¹. rsc.org The N-H stretching vibrations of the primary amine group in "(4-Nitrophenyl)ethyn-1-amine" are expected in the range of 3500-3300 cm⁻¹, typically as two distinct bands for the symmetric and asymmetric stretches. The C-H stretching vibrations of the aromatic ring are generally found in the 3100-3000 cm⁻¹ region. scielo.org.za
Raman spectroscopy provides complementary information. thermofisher.com The C≡C triple bond, often weak in the IR spectrum, tends to show a strong signal in the Raman spectrum. Similarly, the symmetric vibrations of the nitro group are also typically strong in Raman scattering. researchgate.net For diphenylacetylene, a related compound, the C≡C stretching vibration is a prominent feature in the Raman spectrum. ijcps.org
Time-Resolved Raman (TRR) spectroscopy is a powerful, albeit less commonly reported, technique for studying the short-lived excited states and reaction dynamics of molecules like "this compound". hw.ac.ukyoutube.com By using a pulsed laser to excite the sample and a second, delayed laser pulse to probe the Raman scattering, TRR can capture the vibrational spectra of transient species. This would be particularly valuable for investigating photochemical reactions or the dynamics of the triplet excited state of the nitrophenyl chromophore.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Nitro (NO₂) | Asymmetric Stretch | 1560-1490 | - |
| Nitro (NO₂) | Symmetric Stretch | 1370-1310 | Strong |
| Ethynyl (C≡C) | Stretch | ~2210 (often weak) | Strong |
| Amine (N-H) | Stretch | 3500-3300 (two bands) | - |
| Aromatic (C-H) | Stretch | 3100-3000 | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of "this compound" and for identifying any intermediates and final products in its reactions. ¹H and ¹³C NMR are the most common nuclei studied.
In the ¹H NMR spectrum , the protons on the aromatic ring will appear as doublets in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effect of the nitro group. For example, in 1-fluoro-4-((4-nitrophenyl)ethynyl)benzene, the aromatic protons appear as doublets at δ 8.22 and 7.65 ppm. rsc.org The protons of the amine group (NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the aromatic ring will show distinct signals, with the carbon attached to the nitro group being significantly deshielded. In related compounds like 1-(2-(4-nitrophenyl)ethynyl)benzene, the aromatic carbons resonate in the range of δ 123-147 ppm. wiley-vch.de The ethynyl carbons are also characteristic, with the carbon attached to the nitrophenyl group appearing at a different chemical shift than the one attached to the amine. For instance, in trimethyl((4-nitrophenyl)ethynyl)silane, the ethynyl carbons are observed at δ 104.1 and 98.3 ppm. rsc.org
NMR is also crucial for monitoring reactions such as the Sonogashira coupling, which could be used to synthesize "this compound". rsc.orglibretexts.orgorganic-chemistry.orgwikipedia.org By taking NMR spectra of the reaction mixture at different time points, the disappearance of starting materials and the appearance of product signals can be tracked, allowing for the identification of any stable intermediates.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | Aromatic (ortho to NO₂) | ~8.2 | Doublet |
| ¹H | Aromatic (meta to NO₂) | ~7.6 | Doublet |
| ¹H | Amine (NH₂) | Variable | Broad singlet |
| ¹³C | Aromatic (C-NO₂) | >145 | - |
| ¹³C | Aromatic (other) | 123-135 | - |
| ¹³C | Ethynyl (C-Ar) | ~90-105 | - |
| ¹³C | Ethynyl (C-N) | ~80-95 | - |
Mass Spectrometry Techniques for Molecular Characterization and Reaction Monitoring (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound", as well as to characterize its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like "this compound". theanalyticalscientist.com In positive ion mode, the molecule would be expected to be observed as the protonated molecular ion, [M+H]⁺. Primary and secondary amines generally ionize very well in positive ESI, yielding intact protonated molecules. theanalyticalscientist.com ESI-MS is particularly useful for monitoring the progress of a reaction in real-time by directly analyzing aliquots from the reaction mixture. The technique can be used to detect the formation of products and the consumption of reactants. uvic.caasianpubs.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecule with a high degree of confidence. This is crucial for confirming the identity of a newly synthesized compound. For example, the calculated exact mass of C₈H₆N₂O₂ is 162.0429, and HRMS would be able to measure this with an error of less than 5 ppm.
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the protonated molecule. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation, a fragmentation pattern is generated that can provide structural information. For "this compound", fragmentation would likely involve the loss of small neutral molecules such as HCN, NH₃, or NO₂.
| Technique | Information Obtained | Expected Observation for this compound |
| ESI-MS | Molecular Weight | [M+H]⁺ at m/z 163.05 |
| HRMS | Elemental Composition | C₈H₆N₂O₂ (Calculated m/z 162.0429 for neutral) |
| MS/MS | Structural Fragmentation | Loss of small neutral molecules (e.g., HCN, NH₃, NO₂) |
Electronic Spectroscopy (UV-Vis, Transient Absorption) for Excited State Investigations
Electronic spectroscopy, including UV-Vis absorption and transient absorption spectroscopy, is employed to study the electronic transitions and excited state dynamics of "this compound".
The UV-Vis absorption spectrum is dictated by the chromophores present in the molecule, primarily the nitrophenyl group. Nitroaromatic compounds typically exhibit strong absorption bands in the UV region. iu.edursc.org For example, 4-nitrophenol (B140041) shows an absorption maximum around 317 nm, which shifts to 400 nm upon formation of the phenolate (B1203915) ion. researchgate.net It is expected that "this compound" will have a strong absorption band in the UV region, likely between 250 and 350 nm, corresponding to π-π* transitions within the conjugated system. The presence of the ethynyl and amine groups may cause a shift in the absorption maximum compared to nitrobenzene (B124822) itself.
Transient Absorption Spectroscopy (TAS) is a powerful technique for studying the properties and kinetics of short-lived excited states. youtube.comrsc.org In a TAS experiment, the sample is excited by a short laser pulse (the "pump"), and the resulting change in absorbance is monitored using a second, time-delayed probe pulse. This allows for the observation of excited singlet and triplet states. For nitroaromatic compounds, TAS can be used to study the processes of intersystem crossing from the initial singlet excited state to the triplet state, as well as the subsequent decay of the triplet state. nih.gov Given the known photochemistry of nitroaromatics, TAS would be an invaluable tool for understanding the excited state relaxation pathways of "this compound". researchgate.net
| Technique | Purpose | Expected Spectral Region/Features |
| UV-Vis Spectroscopy | Study of electronic ground state absorption | Strong absorption band in the UV region (250-350 nm) |
| Transient Absorption Spectroscopy | Investigation of excited state dynamics | Observation of transient species (singlet and triplet states) with characteristic absorption bands |
Thermal Analysis (DSC, DTA) for Polymerization and Curing Kinetics
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are used to study the thermal properties of materials, including melting, decomposition, and polymerization reactions. libretexts.orgnetzsch.comnetzsch.comlibretexts.org For a monomer like "this compound", these techniques would be particularly useful for investigating its potential to undergo thermally induced polymerization.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. libretexts.org A DSC thermogram of "this compound" would be expected to show an endothermic peak corresponding to its melting point. If the compound undergoes thermal polymerization, an exothermic peak would be observed at higher temperatures, corresponding to the heat released during the polymerization process. By conducting DSC experiments at different heating rates, kinetic parameters such as the activation energy of polymerization can be determined.
Differential Thermal Analysis (DTA) is a similar technique that measures the temperature difference between a sample and a reference. libretexts.org DTA can also be used to detect thermal events like melting and decomposition. An exothermic peak in the DTA curve would also be indicative of a polymerization or curing reaction.
These techniques are crucial for assessing the thermal stability of the monomer and for developing any potential applications in materials science, for example, as a component in thermosetting resins.
| Technique | Event | Expected Observation |
| DSC/DTA | Melting | Endothermic peak |
| DSC/DTA | Polymerization/Curing | Exothermic peak |
| DSC/DTA | Decomposition | Endothermic or exothermic peaks at higher temperatures |
X-ray Diffraction and Crystallography for Solid-State Structural Analysis
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive structural information for "this compound", including bond lengths, bond angles, and intermolecular interactions.
For a crystal of "this compound", a beam of X-rays is diffracted by the electron clouds of the atoms in the crystal lattice. netzsch.com The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined.
The crystal structure of the related compound, 2-nitrophenylacetylene, has been determined by X-ray diffraction. missouristate.edu This study revealed that the nitro group is nearly coplanar with the benzene (B151609) ring and that there are significant intermolecular C-H···O hydrogen bonds involving the alkyne and nitro groups. missouristate.edu A similar analysis of "this compound" would be expected to reveal the conformation of the molecule in the solid state, including the geometry of the amine group and the nature of any hydrogen bonding or other intermolecular interactions. This information is crucial for understanding the packing of the molecules in the crystal and for correlating the solid-state structure with the compound's physical properties.
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal |
| Space Group | The symmetry of the crystal lattice |
| Atomic Coordinates | The precise position of each atom in the unit cell |
| Bond Lengths and Angles | The geometry of the molecule |
| Intermolecular Interactions | Hydrogen bonding, π-π stacking, etc. |
Derivatization and Functionalization Strategies
Selective Modification of the Amine Functionality
The primary amine group in (4-Nitrophenyl)ethyn-1-amine is a key site for a variety of functionalization reactions, including alkylation, acylation, arylation, and the formation of urea (B33335) and thiourethane derivatives. These modifications are crucial for modulating the electronic properties and steric environment of the molecule, thereby influencing its reactivity and potential applications.
Alkylation, Acylation, and Arylation:
The nucleophilic nature of the primary amine allows for straightforward N-alkylation and N-acylation reactions. Alkylation can be achieved using alkyl halides, while acylation is commonly performed with acid chlorides or anhydrides. For instance, the acylation of the reduced analogue, 2-(4-nitrophenyl)ethylamine, to N-acetyl-2-(4-nitrophenyl)ethylamine has been documented, suggesting that the amine of this compound would react similarly under appropriate conditions. chemicalbook.comresearchgate.netlibretexts.orggoogle.comyoutube.comyoutube.com N-arylation, leading to the formation of a secondary diarylamine, can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Interactive Data Table: Representative Amine Functionalization Reactions
| Reaction Type | Reagent | Product Type | General Conditions |
| Alkylation | Alkyl Halide (R-X) | N-Alkyl-(4-nitrophenyl)ethyn-1-amine | Base, Solvent (e.g., DMF, CH3CN) |
| Acylation | Acyl Chloride (RCOCl) or Anhydride (B1165640) ((RCO)2O) | N-Acyl-(4-nitrophenyl)ethyn-1-amine | Base (e.g., Pyridine (B92270), Et3N), Solvent (e.g., CH2Cl2) |
| Arylation | Aryl Halide (Ar-X) | N-Aryl-(4-nitrophenyl)ethyn-1-amine | Pd or Cu catalyst, Base, Solvent (e.g., Toluene) |
Urea and Thiourethane Formation:
The reaction of the primary amine with isocyanates or isothiocyanates provides a direct route to urea and thiourethane derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions. The resulting urea and thiourethane moieties can introduce additional hydrogen bonding capabilities and alter the molecule's solubility and biological activity. While specific examples with this compound are not extensively reported, the general reactivity of primary amines with these reagents is well-established. nih.govresearchgate.netchemrxiv.orgresearchgate.net
Chemical Transformations of the Alkyne Group to Alkenes or Saturated Systems
The carbon-carbon triple bond of the alkyne group is a site of high reactivity, amenable to various transformations, most notably reduction to either an alkene or a fully saturated alkane. The selectivity of these reductions is highly dependent on the choice of catalyst and reaction conditions.
Partial Reduction to Alkenes:
The partial hydrogenation of the alkyne to a cis-alkene can be achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This catalyst is specifically designed to prevent over-reduction to the alkane. Alternatively, reduction with sodium in liquid ammonia (B1221849) typically yields the trans-alkene.
Complete Reduction to Saturated Systems:
Complete hydrogenation of the alkyne to the corresponding saturated ethylamine (B1201723) derivative, (4-nitrophenyl)ethanamine, can be accomplished using more active catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. researchgate.net
Interactive Data Table: Alkyne Reduction Strategies
| Desired Product | Reagents | Stereochemistry/Outcome |
| Alkene | H2, Lindlar's Catalyst | cis-Alkene |
| Alkene | Na, NH3 (l) | trans-Alkene |
| Alkane | H2, Pd/C or PtO2 | Saturated Alkane |
Selective Reactions at the Nitrophenyl Moiety while Preserving other Functional Groups
The selective transformation of the nitro group on the phenyl ring, while preserving the amine and alkyne functionalities, is a critical synthetic strategy. The most common and synthetically useful transformation is the reduction of the nitro group to a primary amine.
Selective Nitro Group Reduction:
The chemoselective reduction of the nitro group to an amine can be achieved using a variety of reagents that are mild enough not to affect the alkyne or the primary amine. Common methods include the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation with specific catalysts that show preference for the nitro group. nih.govrsc.org For instance, the catalytic hydrogenation of N-4-nitrophenyl nicotinamide (B372718) to the corresponding aniline (B41778) derivative has been demonstrated using a stabilized palladium nanoparticle catalyst. rsc.org This suggests that similar conditions could be applied to this compound to yield 2-(4-aminophenyl)ethyn-1-amine. The resulting aromatic amine can then be further functionalized, for example, through diazotization followed by Sandmeyer reactions.
Multicomponent Reactions Incorporating this compound as a Core Building Block
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to molecular diversity. The presence of both a primary amine and a terminal alkyne makes this compound a potentially valuable building block for various MCRs. nih.govmdpi.commdpi.comnih.gov
While specific examples of MCRs involving this compound are not extensively documented in the literature, its structural motifs suggest its suitability for several known MCRs. For example, the primary amine could participate in imine-based MCRs such as the Ugi or Strecker reactions. mdpi.com The alkyne functionality could be involved in transition-metal-catalyzed MCRs. The development of novel MCRs utilizing this compound would be a promising area for future research, enabling the rapid construction of complex heterocyclic scaffolds. nih.govclockss.orgillinois.edu
Future Research Directions and Unexplored Avenues
Expanding Synthetic Versatility and High-Yielding Protocols
The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of (4-Nitrophenyl)ethyn-1-amine. Current synthetic challenges likely lie in the inherent reactivity of the ynamine functional group, particularly in the presence of a strong electron-withdrawing nitro group.
Future research should focus on:
Novel Coupling Strategies: Exploration of modern cross-coupling reactions could yield high-efficiency pathways. While traditional methods may be employed, research into copper- or palladium-catalyzed couplings of 1-aminoalkynes with 4-halonitrobenzene derivatives under milder conditions could significantly improve yields and reduce side reactions.
Flow Chemistry Synthesis: Continuous flow synthesis offers enhanced control over reaction parameters such as temperature and time, which is crucial when dealing with potentially unstable intermediates or energetic compounds. Implementing a flow-based approach could lead to higher yields and improved safety profiles compared to batch processing nih.gov. A multi-step flow system could potentially handle the synthesis and immediate use of the compound, minimizing decomposition nih.gov.
Optimization of Reaction Conditions: A systematic investigation into solvents, bases, and catalyst systems is needed. For instance, studies on related nitro-aromatic compounds have shown that the choice of base and catalyst can be critical for achieving high yields in amination reactions isuct.ru. Similar optimization for the synthesis of this compound could prove highly beneficial. Researchers could explore environmentally benign methods, such as synthesis in supercritical carbon dioxide, which has proven effective for other nitro-aromatic compounds researchgate.net.
| Synthetic Parameter | Proposed Research Focus | Potential Advantage |
| Catalyst System | Screening of modern Pd and Cu catalysts | Higher yields, lower catalyst loading |
| Reaction Technology | Implementation of continuous flow reactors | Improved safety, scalability, and yield nih.gov |
| Reaction Conditions | Optimization of base, solvent, and temperature | Enhanced selectivity and efficiency isuct.ruresearchgate.net |
| Green Chemistry | Use of supercritical CO2 or solvent-free methods | Reduced environmental impact researchgate.net |
Discovery of Novel Catalytic Applications and Systems
The electronic properties of this compound, characterized by the push-pull system of the amino (donor) and nitro (acceptor) groups across a rigid ethynyl (B1212043) linker, suggest its potential utility in catalysis.
Unexplored avenues include:
Ligand Development: The amine and the π-system of the alkyne could act as coordination sites for transition metals. Future work could investigate its role as a ligand in catalytic systems for reactions such as cross-couplings, hydrogenations, or C-H activations. The nitro group's electron-withdrawing nature would significantly modulate the electronic properties of the metal center, potentially leading to novel reactivity.
Organocatalysis: Ynamines are known precursors to ketenimines, which are reactive intermediates in a variety of organocatalytic transformations. Research could explore the in-situ generation of ketenimines from this compound and their subsequent use in cycloadditions, annulations, or asymmetric functionalizations.
Precursor for Heterogeneous Catalysts: The compound could serve as a building block for nitrogen-doped carbon materials. Pyrolysis of this compound, potentially co-polymerized with other monomers, could yield functional materials with tailored porosity and active sites for applications in electrocatalysis or photocatalysis.
Integration into Emerging Advanced Materials Science Paradigms
The combination of a nitroaromatic system, known for its nonlinear optical (NLO) properties, and a rigid, linear ethynyl backbone makes this compound a prime candidate for advanced materials.
Future research should target:
Nonlinear Optical Materials: The significant intramolecular charge transfer character, inferred from the donor-acceptor substitution pattern, is a key indicator for second-order NLO activity. Future studies should focus on synthesizing and crystallizing this compound in a non-centrosymmetric fashion to maximize its NLO response for applications in optical communications and data storage.
Molecular Wires and Conductive Polymers: The rigid, conjugated structure is ideal for constructing molecular wires. Research could focus on the synthesis of oligomers and polymers of this compound to study their charge transport properties. The nitro and amino groups provide handles for further functionalization, allowing for the tuning of solubility, processability, and electronic characteristics.
Energetic Materials and Precursors: Nitroaromatic compounds are the foundation of many energetic materials. While ynamines can be sensitive, the specific properties of this compound as an energetic material are unknown. Careful, small-scale studies could investigate its thermal stability and decomposition pathways, potentially leading to new classes of high-performance, low-sensitivity energetic materials.
| Material Application | Key Structural Feature | Proposed Research Direction |
| Nonlinear Optics | Donor-Acceptor (Amino-Nitro) System | Crystal engineering for NLO-active materials |
| Molecular Electronics | Rigid Conjugated Backbone | Synthesis of oligomers/polymers and conductivity studies |
| Energetic Materials | Nitroaromatic Moiety | Investigation of thermal stability and energetic performance |
Theoretical Predictions Guiding the Design of New Reactivity and Functionality
Computational chemistry provides powerful tools to predict the properties and reactivity of molecules before engaging in extensive experimental work. For a novel compound like this compound, theoretical studies are essential to guide its exploration.
Future theoretical investigations should include:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap imist.ma. These calculations would provide quantitative insights into its electronic structure, potential for charge transfer, and spectral properties.
Reactivity and Mechanistic Studies: Computational modeling can predict sites of reactivity through methods like Fukui function analysis, identifying which atoms are most susceptible to nucleophilic or electrophilic attack imist.ma. This can guide the design of new reactions and help to understand potential decomposition pathways. Simulating reaction mechanisms, for example in proposed catalytic cycles, can help validate experimental hypotheses.
Molecular Dynamics Simulations: MD simulations can predict the solid-state packing and intermolecular interactions of the compound. This is crucial for designing crystalline materials with desired properties, such as the non-centrosymmetric arrangement required for NLO applications or for understanding the adsorption behavior on catalyst surfaces imist.ma.
| Computational Method | Predicted Property | Guiding Application |
| Density Functional Theory (DFT) | HOMO/LUMO energies, dipole moment, polarizability | Predicting electronic, optical, and NLO properties imist.ma |
| Fukui Function Analysis | Local reactivity, sites for electrophilic/nucleophilic attack | Designing new synthetic transformations imist.ma |
| Molecular Dynamics (MD) | Crystal packing, intermolecular interactions, adsorption energy | Guiding materials design and catalysis research imist.ma |
Q & A
Basic: What are the optimal synthetic routes for (4-Nitrophenyl)ethyn-1-amine, and how is purity validated?
Answer:
A validated synthesis involves Sonogashira coupling between 4-nitroiodobenzene and propargylamine, followed by purification via column chromatography (hexane/ethyl acetate). Key steps include:
- Catalytic system: Pd(PPh₃)₂Cl₂/CuI in triethylamine, under inert conditions to prevent alkyne oxidation .
- Characterization: Confirm purity using TLC (Rf ~0.4 in 3:1 hexane:EtOAc) and NMR. The ethynyl proton is typically absent in H NMR due to coupling with the nitrophenyl group; NMR shows distinct alkyne carbons at ~75-85 ppm (C≡C) and 90-100 ppm (C-NO₂) .
Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?
Answer:
- NMR spectroscopy: Use H and NMR to resolve aromatic protons (δ 7.5–8.3 ppm) and alkyne carbons. DEPT-135 or HSQC experiments clarify quaternary carbons adjacent to the nitro group .
- X-ray crystallography: Single-crystal analysis (e.g., triclinic system, space group P1) confirms bond lengths (C≡C: ~1.20 Å) and dihedral angles between nitrophenyl and ethynylamine moieties. Example: Å, Å, Å .
Advanced: How does the nitro group influence electronic properties in conjugated polymer applications?
Answer:
The electron-withdrawing nitro group lowers the HOMO energy of this compound, enhancing electron affinity in polymers. This is critical for:
- Charge transport: Increases hole mobility in organic semiconductors (e.g., field-effect transistors).
- Optoelectronic tuning: UV-Vis spectra show redshifted absorption (~450 nm) due to extended π-conjugation. Electrochemical studies (cyclic voltammetry) reveal a reduction peak at -1.2 V vs. Ag/Ag⁺, confirming electron-deficient behavior .
Advanced: What strategies resolve contradictions in reaction yields or spectroscopic data?
Answer:
- Cross-validation: Combine NMR with FT-IR (C≡C stretch: ~2100 cm⁻¹) and HRMS (exact mass: [M+H]⁺ = 177.0425).
- Reaction optimization: Vary Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) or solvents (DMF vs. THF) to address yield discrepancies. For example, DMF improves solubility of nitroaromatic intermediates .
- Computational validation: DFT calculations (B3LYP/6-31G*) model NMR chemical shifts and reaction pathways to identify side products .
Advanced: How can crystallography address ambiguities in molecular conformation?
Answer:
Single-crystal X-ray diffraction resolves:
- Torsional strain: The nitrophenyl-ethynyl dihedral angle (e.g., 15° in triclinic structures) impacts planarity and conjugation.
- Intermolecular interactions: Nitro···H–C hydrogen bonds (2.8–3.2 Å) stabilize crystal packing, relevant for material stability .
Method: Grow crystals via slow evaporation in ethanol/chloroform (1:1) at 4°C .
Advanced: Design an experiment to probe ethynylamine reactivity in cross-coupling reactions.
Answer:
Objective: Compare alkyne metathesis vs. Sonogashira coupling efficiency.
Procedure:
Metathesis: React this compound with Mo-based catalysts (e.g., pTolCMo(OC(CH₃)₃)₃) in toluene at 80°C. Monitor via GC-MS for dimer formation .
Cross-coupling: Use Pd catalysts to couple with aryl halides. Track conversion via NMR if fluorinated partners are used.
Analysis: Compare turnover numbers (TON) and selectivity. Metathesis may favor symmetric products, while cross-coupling enables asymmetric functionalization .
Advanced: How to mitigate nitro group reduction during catalytic applications?
Answer:
- Redox-inert conditions: Use Pd/C instead of Raney Ni for hydrogenation-sensitive reactions.
- Protecting groups: Temporarily convert –NO₂ to –NH₂ via catalytic hydrogenation, then reoxidize post-reaction.
- Electrochemical control: Apply anodic potentials to prevent unintended reduction in electrosynthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
